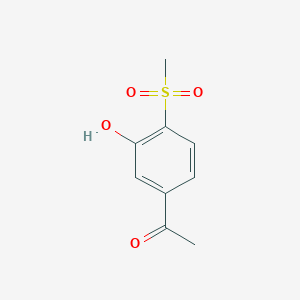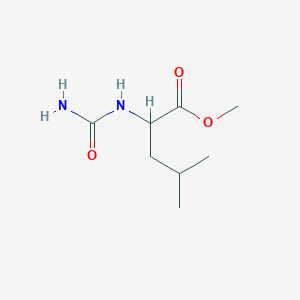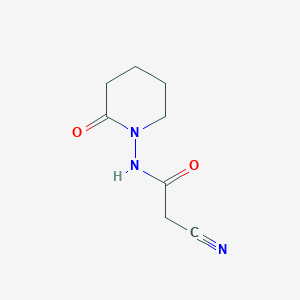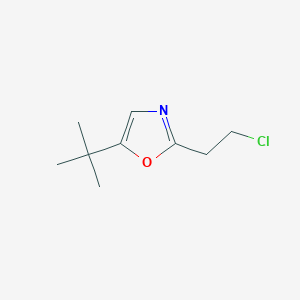
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one” is a chemical compound with the molecular formula C9H10O4S . It has a molecular weight of 214.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one” are not fully detailed in the available resources. It’s known that it has a molecular weight of 214.24 .Wissenschaftliche Forschungsanwendungen
Methane and Its Role in Environmental and Industrial Applications
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, while not directly mentioned, may be related to compounds and processes involving methane, given its methanesulfonyl component. Methane (CH4), a crucial component in environmental and industrial contexts, has been the focus of various research studies aiming to understand and utilize its properties and reactions.
Environmental Significance of Methane
- Methane is a potent greenhouse gas with significant implications for global warming, making its study crucial for understanding and mitigating climate impacts. The anaerobic oxidation of methane with sulfate is a significant sink for methane in marine environments. This process involves a consortium of methanotrophic archaea and sulfate-reducing bacteria. Lipid biomarker signatures have been established for chemotaxonomic identification of these communities, highlighting the complex interactions and importance of methane in marine ecosystems (Niemann & Elvert, 2008).
- Moreover, methane is recognized for its various biological functions in animals, including anti-inflammatory, antioxidant, and anti-apoptosis properties. It's considered a potential gaseous signaling molecule in plants, playing a role in enhancing plant tolerance against abiotic stresses, promoting root development, and interacting with other signaling molecules (Li, Wei & Shen, 2019).
Industrial and Biotechnological Applications
- Methane serves as a crucial substance in energy recovery systems and has been used in heating and transport. Methanotrophs, bacteria capable of using methane as their sole carbon source, present a myriad of biotechnological applications. They can generate valuable products like single-cell protein, biopolymers, soluble metabolites, lipids, and enzymes, demonstrating methane's potential as a resource in industrial biotechnology (Strong, Xie & Clarke, 2015).
- Poly-3-hydroxybutyrate, a biopolymer produced by methanotrophic bacteria, is an example of methane's utilization in producing environmentally friendly materials. This biopolymer is biodegradable, producing non-toxic waste during degradation, and serves as an alternative to petrochemical polymers, finding applications in industry, medicine, and pharmacy (Kubaczyński, Pytlak & Stępniewska, 2019).
Chemical Processing and Catalysis
- The field of C1 chemistry explores many routes to industrial chemicals based on synthesis gas, methane, and carbon dioxide. Challenges exist in direct methane conversions due to low yields and selectivity of products. However, research continues to overcome these barriers by finding efficient catalysts and selective catalyst-surface reactions, demonstrating the potential of methane in chemical synthesis (Indarto, Choi, Lee & Song, 2008).
Eigenschaften
IUPAC Name |
1-(3-hydroxy-4-methylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6(10)7-3-4-9(8(11)5-7)14(2,12)13/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRQTGVLIJZYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)
![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)




![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)



![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)
